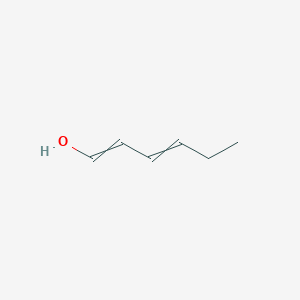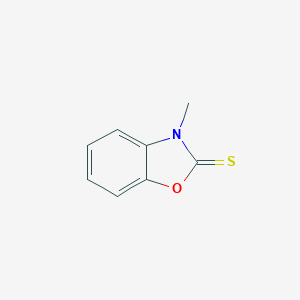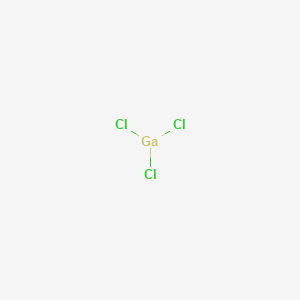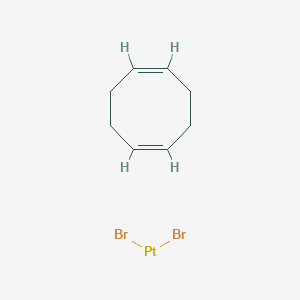
Neodymium(III) sulfate octahydrate
Overview
Description
Neodymium(III) sulfate octahydrate is a salt of the rare-earth metal neodymium with the chemical formula Nd₂(SO₄)₃·8H₂O. This compound is known for its pink crystalline appearance and is commonly used in various industrial and scientific applications. This compound is notable for its retrograde solubility, meaning its solubility decreases with increasing temperature .
Mechanism of Action
Neodymium(III) sulfate octahydrate, also known as neodymium(3+);trisulfate;octahydrate, is a compound with the formula Nd2(SO4)3.8H2O . It’s a salt of the rare-earth metal neodymium . Here is a detailed analysis of its mechanism of action:
Target of Action
This compound primarily targets the glass and crystal industry . It is used as a catalyst and in CRT displays to enhance contrast between reds and greens .
Mode of Action
The compound interacts with its targets by being incorporated into the glass or crystal structure during their formation . This results in changes to the optical properties of the materials, enhancing their performance in specific applications .
Biochemical Pathways
It plays a crucial role in the manufacturing processes of certain materials, influencing their physical and chemical properties .
Result of Action
The incorporation of this compound into glass and crystal structures results in materials with enhanced optical properties . For instance, it is used in CRT displays to improve the contrast between reds and greens .
Action Environment
The action of this compound is influenced by environmental factors such as temperature. The compound has a retrograde solubility, meaning its solubility decreases with increasing temperature . Furthermore, the compound forms multiple hydrates, and the octahydrate decomposes at 40 °C to the pentahydrate, which in turn decomposes to the dihydrate at 145 °C .
Preparation Methods
Neodymium(III) sulfate octahydrate can be synthesized through several methods:
Dissolution of Neodymium(III) Oxide in Sulfuric Acid: This method involves dissolving neodymium(III) oxide (Nd₂O₃) in sulfuric acid (H₂SO₄) to produce neodymium(III) sulfate[ \text{Nd}_2\text{O}_3 + 3\text{H}_2\text{SO}_4 \rightarrow \text{Nd}_2(\text{SO}_4)_3 + 3\text{H}_2\text{O} ]
Reaction of Neodymium(III) Perchlorate with Sodium Sulfate: Another method involves reacting neodymium(III) perchlorate with sodium sulfate to yield neodymium(III) sulfate.
Chemical Reactions Analysis
Neodymium(III) sulfate octahydrate undergoes various chemical reactions, including:
Scientific Research Applications
Neodymium(III) sulfate octahydrate has several scientific research applications:
Catalysis: It is used as a catalyst in various chemical reactions.
Glass and Crystal Manufacturing: This compound is used in the production of glass and crystals, particularly in enhancing the contrast between reds and greens in CRT displays.
Comparison with Similar Compounds
Neodymium(III) sulfate octahydrate can be compared with other neodymium compounds such as:
Neodymium(III) Nitrate: Similar to neodymium(III) sulfate, neodymium(III) nitrate is used in various industrial applications and can form complexes with different ligands.
Neodymium(III) Chloride: This compound is also used in catalysis and has similar chemical properties to neodymium(III) sulfate.
Praseodymium(III) Sulfate: Praseodymium(III) sulfate shares similar properties with neodymium(III) sulfate but is used in different applications due to the unique properties of praseodymium.
This compound is unique due to its retrograde solubility and its specific applications in laser technology and display manufacturing .
Properties
IUPAC Name |
neodymium(3+);trisulfate;octahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Nd.3H2O4S.8H2O/c;;3*1-5(2,3)4;;;;;;;;/h;;3*(H2,1,2,3,4);8*1H2/q2*+3;;;;;;;;;;;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUARGWNXMWCLD-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Nd+3].[Nd+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H16Nd2O20S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70648478 | |
| Record name | Neodymium(III) sulfate octahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
720.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13477-91-3 | |
| Record name | Neodymium(III) sulfate octahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















